molecular formula C11H14F3N3 B2981282 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2195877-52-0

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2981282
CAS No.: 2195877-52-0
M. Wt: 245.249
InChI Key: WYBORRZLVRAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperidinyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions:

    Methylation: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or trifluoromethyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidinyl group can improve its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperidin-1-yl)-5-(trifluoromethyl)pyrimidine
  • 2-Methyl-4-(piperidin-1-yl)-6-(fluoromethyl)pyrimidine
  • 2-Methyl-4-(piperidin-1-yl)-6-(chloromethyl)pyrimidine

Uniqueness

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-methyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-8-15-9(11(12,13)14)7-10(16-8)17-5-3-2-4-6-17/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBORRZLVRAXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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